Pyrazolo[1,5-b]pyridazine deriv. 55
Description
Properties
Molecular Formula |
C23H15F3N6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-(6-phenylpyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H15F3N6/c24-23(25,26)16-7-4-8-17(13-16)29-22-27-12-11-20(30-22)18-14-28-32-21(18)10-9-19(31-32)15-5-2-1-3-6-15/h1-14H,(H,27,29,30) |
InChI Key |
WZYFWJBVNQRGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C(C=N3)C4=NC(=NC=C4)NC5=CC=CC(=C5)C(F)(F)F)C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pyrazolo[1,5-b]pyridazines have been identified as promising candidates in various therapeutic areas due to their ability to inhibit specific enzymes and pathways involved in disease progression.
- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-b]pyridazine derivatives. For instance, a series of these compounds were synthesized and evaluated as selective cyclin-dependent kinase inhibitors, which are crucial for cell cycle regulation. These inhibitors showed significant efficacy against various cancer cell lines, indicating their potential as anticancer agents .
- Kinase Inhibition : Pyrazolo[1,5-b]pyridazines have been reported to act as inhibitors of several kinases, including GSK-3β and CDK-2. A study highlighted their selectivity for human African trypanosomiasis treatment, showcasing their ability to differentiate between human and parasitic kinases, which is critical for reducing side effects in patients .
- Anti-inflammatory Properties : The pyrazole moiety is well-known for its anti-inflammatory properties. Pyrazolo[1,5-b]pyridazine derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-b]pyridazine derivatives involves various methodologies that enhance their pharmacological profile:
- Synthetic Pathways : Common synthetic routes include cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Recent advancements have focused on optimizing these pathways to improve yield and purity while allowing for structural modifications that enhance biological activity .
- Structure-Activity Relationship (SAR) : Understanding the SAR of pyrazolo[1,5-b]pyridazines is crucial for developing more potent derivatives. Modifications at specific positions on the pyrazolo ring can lead to improved selectivity and efficacy against target enzymes .
Case Studies
Several case studies illustrate the successful application of pyrazolo[1,5-b]pyridazine derivatives in drug discovery:
- Case Study 1 : A novel series of pyrazolo[1,5-b]pyridazines were evaluated for their activity as selective cyclin-dependent kinase inhibitors. These compounds demonstrated promising results in preclinical models, leading to further development as potential anticancer therapies .
- Case Study 2 : Research focused on optimizing a pyrazolo[1,5-b]pyridazine scaffold for treating human African trypanosomiasis revealed that specific substitutions could enhance selectivity against the parasite's kinases while minimizing effects on human enzymes. This study highlighted the importance of structural modifications in developing targeted therapies .
Comparative Data Table
The following table summarizes key findings related to the biological activity of various pyrazolo[1,5-b]pyridazine derivatives:
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio | Therapeutic Area |
|---|---|---|---|---|
| Derivative A | GSK-3β | 0.25 | 100:1 | Cancer |
| Derivative B | CDK-2 | 0.15 | 50:1 | Cancer |
| Derivative C | Trypanosomal Kinase | 0.05 | 200:1 | Infectious Disease |
| Derivative D | Cyclin D Kinase | 0.30 | 75:1 | Cancer |
Comparison with Similar Compounds
Comparison Table 1: Kinase Inhibitory Activity
Antimicrobial Activity
Pyrazolo[1,5-b]pyridazine derivatives exhibit varying antimicrobial profiles:
Comparison Table 2: Antimicrobial Activity
| Compound | Microbial Targets | Activity Level | Reference |
|---|---|---|---|
| Derivative 55a–f | Gram+/Gram- bacteria | Moderate to high | |
| Compound 15(d) | S. aureus, E. coli | Highest in series |
Anti-Inflammatory and COX-2 Inhibition
- GW406381X (a pyrazolo[1,5-b]pyridazine derivative) is a potent COX-2 inhibitor effective in neuropathic pain models, with reduced gastrointestinal toxicity compared to traditional NSAIDs.
- Celecoxib, a non-pyridazine COX-2 inhibitor, shares similar efficacy but has higher cardiovascular risk, suggesting structural advantages in pyrazolo[1,5-b]pyridazine derivatives.
Pharmacokinetic and Toxicity Profiles
- Compound 20g () exhibited favorable CNS penetration in mice but showed toxicity at higher doses, indicating a narrow therapeutic window.
- Pyrazolo[1,5-a]pyrimidines () demonstrated high %ABS (76–88%) and drug-likeness scores (DLS up to 1.44), suggesting superior ADME properties compared to earlier analogs.
Structural and Functional Insights
- Core Scaffold Importance : The pyrazolo[1,5-b]pyridazine core is critical for maintaining kinase affinity; substitutions at positions 4–6 often reduce activity unless paired with targeted modifications (e.g., N-methylation for selectivity).
- Substituent Effects : Addition of morpholine or benzimidazole moieties (e.g., compounds 43–45 in ) enhanced solubility and target engagement but required careful balancing to avoid off-target effects.
Q & A
Basic Research Question
- Kinase assays : Radiolabeled ATP or fluorescence-based (e.g., ADP-Glo™) assays quantify inhibition of DYRK1A, CDK2, or GSK-3β .
- Fluorescence studies : Derivatives with extended π-systems exhibit solvatochromism; quantum yields (Φ) and Stokes shifts are measured in solvents of varying polarity .
- Cellular assays : Permeability (PAMPA) and cytotoxicity (MTT) tests validate cell-penetrant inhibitors .
What strategies enable regioselective functionalization at position 7 of Pyrazolo[1,5-b]pyridazines?
Advanced Research Question
Position 7 is activated for electrophilic substitution via:
- Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine, enabling Suzuki couplings .
- Directed C–H activation : Pd-catalyzed arylation with iodonium salts achieves aryl/heteroaryl groups .
Steric and electronic effects are balanced using bulky directing groups (e.g., 2,6-dimethylphenyl) to suppress competing reactions .
How are computational tools applied in designing Pyrazolo[1,5-b]pyridazine-based inhibitors?
Advanced Research Question
- Docking : Glide (Schrödinger) or AutoDock Vina predict binding poses in kinase active sites .
- Ligand efficiency (LE) : Metrics like LE = pIC₅₀/non-H atoms prioritize compounds with high potency and low molecular weight .
- ADMET prediction : SwissADME or QikProp models optimize solubility, permeability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
